N-[(adamantan-1-yl)methyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-[(adamantan-1-yl)methyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that features a unique combination of adamantane and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps. One common method involves the reaction of adamantan-1-ylmethylamine with an appropriate naphthyridine derivative under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(II) acetate .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the adamantane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper(II) acetate, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
N-[(adamantan-1-yl)methyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral or antibacterial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes, while the naphthyridine core can interact with enzymes or receptors, modulating their activity. This dual functionality makes the compound a versatile tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)amides: These compounds share the adamantane moiety but differ in their core structure.
Adamantan-1-yl acrylate: Similar in the adamantane component but with different functional groups.
Uniqueness
N-[(adamantan-1-yl)methyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its combination of adamantane and naphthyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H29N3O2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C23H29N3O2/c1-3-26-12-19(20(27)18-5-4-14(2)25-21(18)26)22(28)24-13-23-9-15-6-16(10-23)8-17(7-15)11-23/h4-5,12,15-17H,3,6-11,13H2,1-2H3,(H,24,28) |
InChI Key |
CCYLNYJFYFZTID-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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